1-(2-Aminopyridin-4-yl)-2-bromoethanone
Overview
Description
“1-(2-Aminopyridin-4-yl)-2-bromoethan-1-one” is a specialty chemical . It is used in the synthesis of various pharmaceutical intermediates .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Aminopyridin-4-yl)-2-bromoethanone” include a molecular weight of 136.15 . It is a solid at room temperature . The compound is very soluble, with a solubility of 8.96 mg/ml .Scientific Research Applications
Anti-Fibrosis Activity
Compounds with a pyrimidine moiety, similar to “1-(2-Aminopyridin-4-yl)-2-bromoethanone”, have been employed in the design of structures in medicinal chemistry . These compounds have shown promising anti-fibrotic activities . They have been evaluated against immortalized rat hepatic stellate cells (HSC-T6) and found to present better anti-fibrotic activities than some existing drugs .
Anticancer Agents
Small molecules possessing pyridine and urea moieties have been reported in many of the currently available anticancer agents . A rational design approach was employed to create hybrid small molecules combining urea and pyridine . These synthesized compounds underwent in vitro testing against breast and colon cancer cell lines, revealing potent submicromolar anticancer activity .
Antimicrobial Activity
Pyrimidine derivatives are known to exhibit antimicrobial activities . Therefore, “this compound” could potentially be used in the development of new antimicrobial agents.
Antiviral Activity
Similar to their antimicrobial properties, pyrimidine derivatives are also known for their antiviral activities . This suggests a potential application of “this compound” in the field of antiviral drug development.
Antitumor Activity
Pyrimidine derivatives have been reported to exhibit antitumor activities . This indicates a potential use of “this compound” in the development of antitumor drugs.
Chemical Synthesis
“this compound” could be used as a building block in the synthesis of other complex molecules . Its unique structure could make it a valuable component in the creation of new chemical entities for various applications.
Future Directions
properties
IUPAC Name |
1-(2-aminopyridin-4-yl)-2-bromoethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-4-6(11)5-1-2-10-7(9)3-5/h1-3H,4H2,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWOSYSTJXAPFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)CBr)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10664354 | |
Record name | 1-(2-Aminopyridin-4-yl)-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10664354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
750571-38-1 | |
Record name | 1-(2-Aminopyridin-4-yl)-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10664354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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